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## Perk-IN-6 discovery and synthesis

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Compound of Interest		
Compound Name:	Perk-IN-6	
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An In-Depth Technical Guide to the Discovery and Synthesis of the PERK Inhibitor Perk-IN-6

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical mediator of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2][3] Under ER stress, PERK activation leads to the phosphorylation of eukaryotic initiation factor  $2\alpha$  (eIF2 $\alpha$ ), which in turn attenuates global protein synthesis while promoting the translation of specific stress-responsive mRNAs, such as activating transcription factor 4 (ATF4).[4] This signaling cascade plays a crucial role in both cell survival and apoptosis, making PERK a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[2][5] This guide provides a detailed overview of the discovery and synthesis of **Perk-IN-6**, a potent PERK inhibitor, and its subsequent optimization.

# Discovery of Perk-IN-6 and Optimization to GSK2656157

**Perk-IN-6**, also identified as compound 5 in the seminal work by Axten et al. (2013), was discovered as part of a medicinal chemistry program aimed at identifying potent and selective PERK inhibitors. This effort began with the identification of GSK2606414 as a first-in-class PERK inhibitor.[6] Subsequent optimization focused on improving physicochemical properties



and pharmacokinetics, leading to the development of **Perk-IN-6** and ultimately the preclinical candidate GSK2656157 (compound 6).[4][6]

The optimization strategy involved reducing the lipophilicity of the lead compounds. The introduction of a fluorine atom to the indoline core of **Perk-IN-6** (compound 5) to yield GSK2656157 (compound 6) resulted in a more than two-fold improvement in biochemical activity against PERK.[4]

## **Quantitative Data**

The following tables summarize the key quantitative data for **Perk-IN-6** (Compound 5) and its optimized analog, GSK2656157 (Compound 6).

Table 1: In Vitro Potency

Compound	PERK IC50 (nM)	pPERK Cellular IC50 (μM) in A549 cells
Perk-IN-6 (Compound 5)	2.5	0.1-0.3
GSK2656157 (Compound 6)	0.8[4]	Not explicitly stated for A549, but showed potent inhibition of PERK activation in multiple cell lines[4]

Table 2: Kinase Selectivity

Compound	Selectivity over other EIF2AK family members
GSK2656157 (Compound 6)	>500-fold selective over HRI (IC50 = 460 nM), the most sensitive off-target EIF2AK family member[4]

Table 3: Pharmacokinetic Parameters of GSK2656157 (Compound 6)

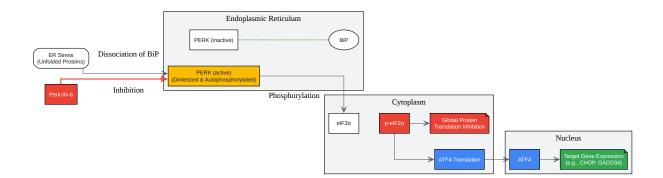


Species	Route	Clearance (mL/min/kg)	Bioavailability (F%)
Mouse	i.v./p.o.	Low to moderate	Good
Rat	i.v./p.o.	10.5[7]	Good
Dog	i.v./p.o.	Low to moderate	High

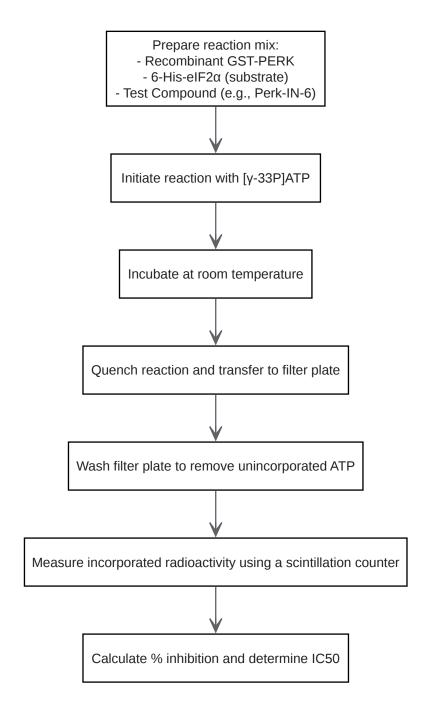
# **Signaling Pathway**

The PERK signaling pathway is a central branch of the Unfolded Protein Response. The diagram below illustrates the key events in this cascade and the point of inhibition by **Perk-IN-6** and related compounds.

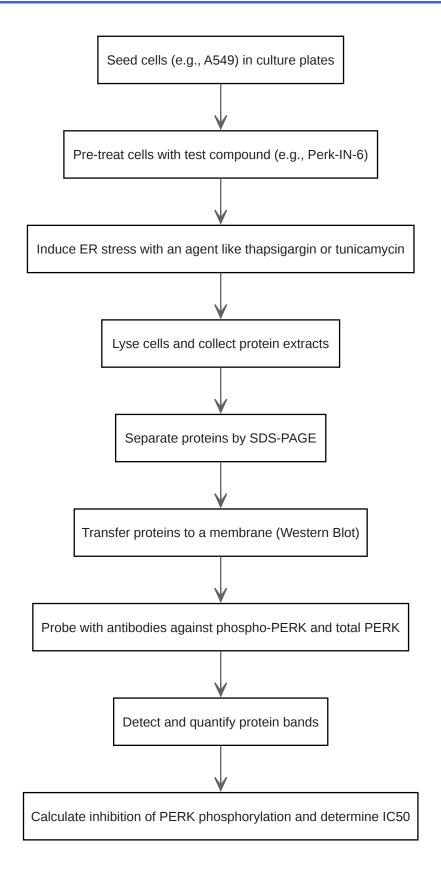












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